molecular formula C14H12N2O3 B1269846 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide CAS No. 571158-97-9

2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide

Cat. No.: B1269846
CAS No.: 571158-97-9
M. Wt: 256.26 g/mol
InChI Key: JSRJQMPXDZBFNI-UHFFFAOYSA-N
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Description

2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide is a chemical compound with the molecular formula C14H12N2O3. It is known for its unique structure, which includes a benzodioxole moiety and an amide linkage. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide typically involves the condensation of 2-amino-benzamide with 1,3-benzodioxole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters and purification steps to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to induce cell cycle arrest and apoptosis by targeting microtubules and disrupting their assembly . This leads to the inhibition of cell division and the induction of programmed cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide shares structural similarities with other benzodioxole derivatives such as:
    • 1,3-benzodioxole-5-carboxylic acid
    • 3,4-(methylenedioxy)phenylacetic acid
    • 3,5-dimethoxyaniline

Uniqueness

What sets this compound apart is its specific amide linkage and the presence of both an amino group and a benzodioxole moiety. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-amino-N-(1,3-benzodioxol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c15-11-4-2-1-3-10(11)14(17)16-9-5-6-12-13(7-9)19-8-18-12/h1-7H,8,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRJQMPXDZBFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357356
Record name 2-Amino-N-(2H-1,3-benzodioxol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571158-97-9
Record name 2-Amino-N-(2H-1,3-benzodioxol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-(1,3-dioxaindan-5-yl)benzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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